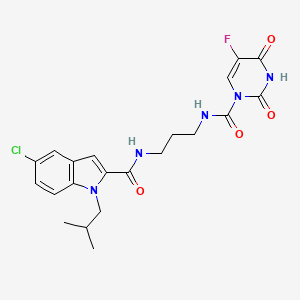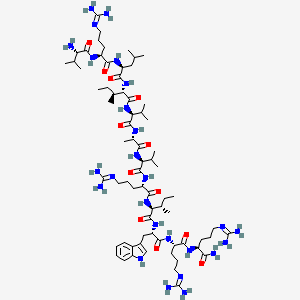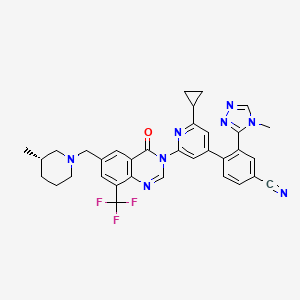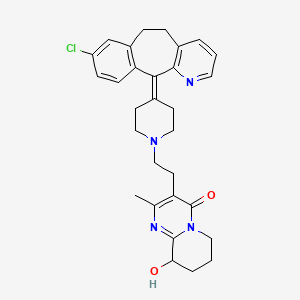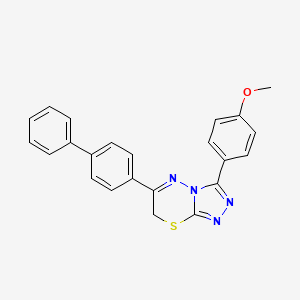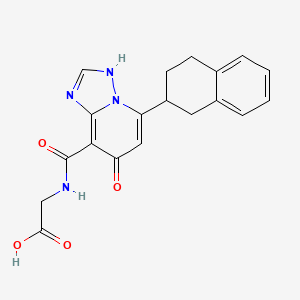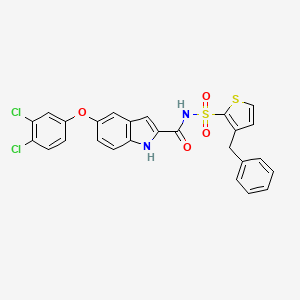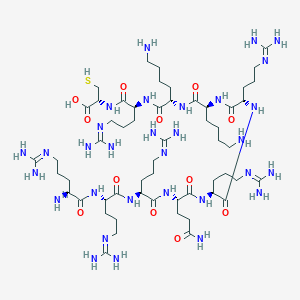
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH is a peptide composed of the amino acids arginine, glutamine, lysine, and cysteine. Peptides like this one are often studied for their potential biological activities and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds with another cysteine, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified or substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various protecting groups and coupling reagents are used during SPPS to ensure selective reactions.
Major Products
The major products of these reactions include modified peptides with altered stability, activity, or solubility, depending on the specific modifications made.
Applications De Recherche Scientifique
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH: has several scientific research applications:
Chemistry: Studied for its ability to form stable structures and its reactivity in various chemical environments.
Biology: Used in studies of protein-protein interactions and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic effects, such as in drug delivery systems or as a therapeutic agent itself.
Industry: Utilized in the development of new materials and biotechnological applications.
Mécanisme D'action
The mechanism of action of H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH involves its interaction with specific molecular targets. The arginine and lysine residues are positively charged, allowing the peptide to interact with negatively charged cellular components, such as nucleic acids or cell membranes. The cysteine residue can form disulfide bonds, which can stabilize the peptide or facilitate its interaction with other molecules.
Comparaison Avec Des Composés Similaires
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-OH: can be compared to other peptides with similar sequences or functions:
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-NH2: Similar structure but with an amide group at the C-terminus, which can affect its stability and activity.
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-Ser-OH: Contains an additional serine residue, which can influence its solubility and reactivity.
H-Arg-Arg-Arg-Gln-Arg-Arg-Lys-Lys-Arg-Cys-Ala-OH: Contains an alanine residue, which can alter its hydrophobicity and interaction with other molecules.
These comparisons highlight the uniqueness of This compound
Propriétés
Formule moléculaire |
C56H111N31O12S |
|---|---|
Poids moléculaire |
1442.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C56H111N31O12S/c57-21-3-1-12-31(42(90)80-32(13-2-4-22-58)43(91)84-37(18-10-28-78-56(71)72)48(96)87-39(29-100)50(98)99)81-45(93)34(15-7-25-75-53(65)66)83-46(94)35(16-8-26-76-54(67)68)85-49(97)38(19-20-40(60)88)86-47(95)36(17-9-27-77-55(69)70)82-44(92)33(14-6-24-74-52(63)64)79-41(89)30(59)11-5-23-73-51(61)62/h30-39,100H,1-29,57-59H2,(H2,60,88)(H,79,89)(H,80,90)(H,81,93)(H,82,92)(H,83,94)(H,84,91)(H,85,97)(H,86,95)(H,87,96)(H,98,99)(H4,61,62,73)(H4,63,64,74)(H4,65,66,75)(H4,67,68,76)(H4,69,70,77)(H4,71,72,78)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-/m0/s1 |
Clé InChI |
BWRBLZSFMAOVPV-GFGZGKCBSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S)-1-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]ethyl]-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B12380032.png)
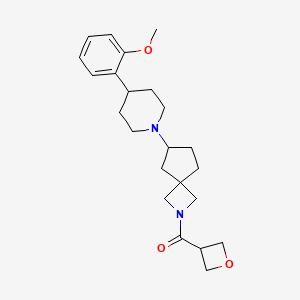
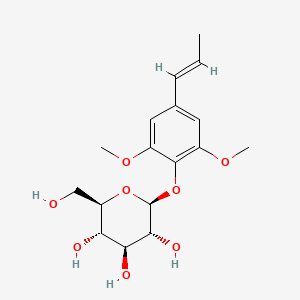
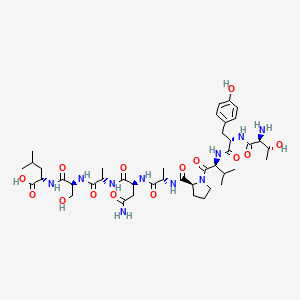
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)
